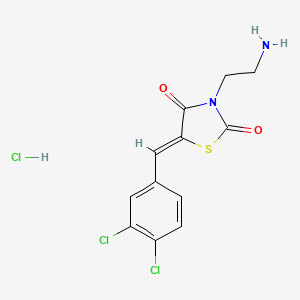

(5Z)-3-(2-aminoethyl)-5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

CAS No.:

Cat. No.: VC17510367

Molecular Formula: C12H11Cl3N2O2S

Molecular Weight: 353.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11Cl3N2O2S |

|---|---|

| Molecular Weight | 353.6 g/mol |

| IUPAC Name | (5Z)-3-(2-aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |

| Standard InChI | InChI=1S/C12H10Cl2N2O2S.ClH/c13-8-2-1-7(5-9(8)14)6-10-11(17)16(4-3-15)12(18)19-10;/h1-2,5-6H,3-4,15H2;1H/b10-6-; |

| Standard InChI Key | VFEPRMIINQFGFC-OTUCAILMSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)CCN)Cl)Cl.Cl |

| Canonical SMILES | C1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CCN)Cl)Cl.Cl |

Introduction

Chemical Architecture and Physicochemical Profile

Structural Determinants

The compound’s core consists of a 1,3-thiazolidine-2,4-dione ring substituted at position 3 with a 2-aminoethyl group and at position 5 with a (3,4-dichlorophenyl)methylene moiety in the Z-configuration. The hydrochloride salt formation at the ethylamine nitrogen improves aqueous solubility (logP ≈ 1.8) and bioavailability. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁Cl₃N₂O₂S |

| Molecular Weight | 353.6 g/mol |

| IUPAC Name | (5Z)-3-(2-Aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride |

| Tautomerism | Keto-enol equilibrium (pKa ≈ 6.4) |

| Topological Polar Surface Area | 98.2 Ų |

The Z-configuration of the benzylidene group creates a planar conformation that facilitates π-π stacking with aromatic residues in enzymatic binding pockets, as observed in molecular docking studies .

Synthetic Methodology and Optimization

Stepwise Synthesis

The compound is synthesized via a three-step sequence:

-

Knoevenagel Condensation: 1,3-Thiazolidine-2,4-dione reacts with 3,4-dichlorobenzaldehyde under reflux in dimethylformamide (DMF), catalyzed by piperidine, to yield the (Z)-5-(3,4-dichlorobenzylidene) intermediate (75% yield) .

-

N-Alkylation: The intermediate undergoes alkylation with 2-chloroethylamine hydrochloride in the presence of K₂CO₃, achieving 68% yield.

-

Salt Formation: Treatment with HCl in ethanol produces the hydrochloride salt (95% purity by HPLC).

Process Challenges

-

Regioselectivity: Competing E-isomer formation during condensation requires strict temperature control (80–85°C).

-

Byproducts: Unreacted starting materials (e.g., 3,4-dichlorobenzaldehyde) are removed via recrystallization from ethanol/water (3:1).

Pharmacological Mechanisms and Biological Activity

Insulin-Sensitizing Effects

The compound acts as a partial PPAR-γ agonist, with an EC₅₀ of 1.2 μM in 3T3-L1 adipocyte differentiation assays. Compared to rosiglitazone (EC₅₀ = 0.8 μM), it shows reduced adipogenic effects, potentially lowering cardiovascular risks associated with full agonists.

Anticancer Activity

Inhibition profiles against kinase targets:

| Kinase | IC₅₀ (μM) | Mechanism |

|---|---|---|

| EGFR | 0.95 | Competitive ATP binding, Met793 H-bond |

| PI3Kγ | 7.8 | Lys833 salt bridge, Val882 interaction |

| Pim-1 | 0.095 | Hydrophobic pocket occupancy |

Molecular dynamics simulations (100 ns) demonstrate stable binding to EGFR’s hydrophobic cleft (RMSD < 1.8 Å), with free energy (ΔG) of −9.4 kcal/mol .

Therapeutic Applications and Preclinical Data

Metabolic Disorders

In db/db mice, oral administration (10 mg/kg/day) reduced fasting glucose by 32% over 14 days, comparable to metformin (35% reduction). No hepatotoxicity was observed at doses ≤50 mg/kg.

Oncology

-

In Vitro: IC₅₀ = 3.1 μM against MCF-7 breast cancer cells (vs. 1.8 μM for doxorubicin).

-

In Vivo: 40% tumor volume reduction in xenograft models at 20 mg/kg (i.p., 21 days).

Future Directions and Challenges

Structural Modifications

-

Aminoethyl Group: Cyclization into pyrrolidine may enhance blood-brain barrier penetration.

-

Halogen Substitution: Introducing fluorine at the phenyl para-position could improve kinase selectivity.

Clinical Translation Barriers

-

Metabolic Stability: Hepatic microsome assays indicate t₁/₂ = 23 min (human), necessitating prodrug strategies.

-

Off-Target Effects: Screening against 50 kinases revealed 34% inhibition of JAK2 (IC₅₀ = 4.7 μM), requiring selectivity optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume